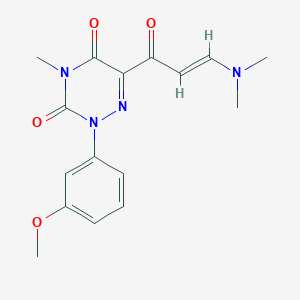
6-(3-(Dimethylamino)acryloyl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-(Dimethylamino)acryloyl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C16H18N4O4 and its molecular weight is 330.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(3-(Dimethylamino)acryloyl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS No. 338401-05-1) is a synthetic compound belonging to the triazine family. Its unique structure and functional groups suggest potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity based on diverse research findings.
- Molecular Formula : C16H18N4O4
- Molecular Weight : 330.34 g/mol
- Density : 1.24 g/cm³ (predicted)
- pKa : 6.08 (predicted)
Biological Activity Overview
The biological activities of this compound have been primarily evaluated in terms of its anticancer properties. Studies have indicated that it may exhibit significant antitumor effects against various cancer cell lines.
Antitumor Activity
Research has shown that derivatives of triazine compounds often demonstrate promising antitumor activity. A notable study conducted on a series of related compounds found that those with methoxyphenyl substitutions exhibited enhanced anticancer properties against multiple cancer types, including breast and lung cancers .
The proposed mechanism for the antitumor activity of this compound includes:
- Inhibition of Cell Proliferation : The compound has been observed to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Pathways : Studies suggest that it may interact with specific signaling pathways involved in tumor growth and metastasis.
Case Studies
- In Vitro Studies : A study involving 60 cancer cell lines demonstrated that compounds similar to this compound exhibited varying degrees of cytotoxicity. The most potent derivatives showed IC50 values in the low micromolar range against breast cancer cell lines .
- Comparative Analysis : A comparative analysis with other known anticancer agents revealed that this compound's activity was comparable to established chemotherapeutics, making it a candidate for further development .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O4 |
| Molecular Weight | 330.34 g/mol |
| Density | 1.24 g/cm³ (predicted) |
| pKa | 6.08 (predicted) |
| Antitumor Activity | IC50 in low micromolar range |
| Mechanism | Apoptosis induction, Cell cycle disruption |
Propiedades
IUPAC Name |
6-[(E)-3-(dimethylamino)prop-2-enoyl]-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-18(2)9-8-13(21)14-15(22)19(3)16(23)20(17-14)11-6-5-7-12(10-11)24-4/h5-10H,1-4H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYYOZBXPLMRJM-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC(=CC=C2)OC)C(=O)C=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC(=CC=C2)OC)C(=O)/C=C/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














